Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate and ammonia in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-amino-3-substituted pyrazole derivatives.
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of 5-amino-3-bromo-pyrazole derivatives.
Scientific Research Applications
Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
- 5-amino-3-tert-butyl-1H-pyrazole
- 5-amino-1-(pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
Uniqueness
Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate stands out due to the presence of the bromine atom, which provides unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H12BrN3O2 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-bromopyrazole-1-carboxylate |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3 |
InChI Key |
IRDOSKZUUOBXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N |
Origin of Product |
United States |
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